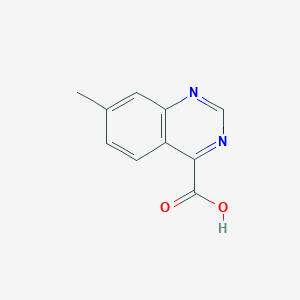
7-Methylquinazoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylquinazoline-4-carboxylic acid: is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline ring substituted with a methyl group at the 7th position and a carboxylic acid group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinazoline-4-carboxylic acid can be achieved through various methods. One common method involves the condensation of anthranilic acid with formamide, followed by cyclization and subsequent methylation. Another approach is the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to yield quinoline-2,4-dicarboxylic acid, which can then be methylated to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 7-Methylquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Quinazoline-4-carbinol, quinazoline-4-carbaldehyde.
Substitution: Various substituted quinazolines depending on the reagents used.
科学研究应用
7-Methylquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 7-Methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, this compound can act as an antagonist, blocking the receptor’s interaction with its natural ligand and modulating downstream signaling pathways .
相似化合物的比较
Quinazoline-4-carboxylic acid: Lacks the methyl group at the 7th position.
7-Chloroquinazoline-4-carboxylic acid: Contains a chlorine atom instead of a methyl group at the 7th position.
7-Methylquinazoline-2-carboxylic acid: The carboxylic acid group is at the 2nd position instead of the 4th position.
Uniqueness: 7-Methylquinazoline-4-carboxylic acid is unique due to the specific positioning of the methyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position can enhance the compound’s lipophilicity and potentially improve its ability to interact with hydrophobic pockets in biological targets .
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
7-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
CYBDJZJYHXSMPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=NC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



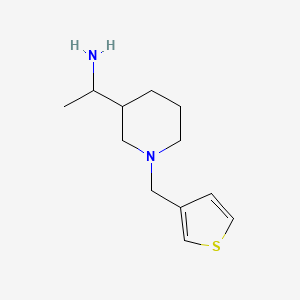
![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol](/img/structure/B13227272.png)
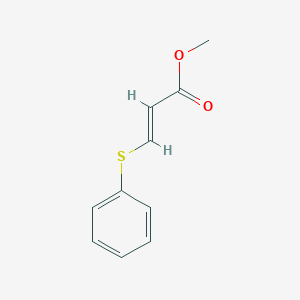

![1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B13227300.png)
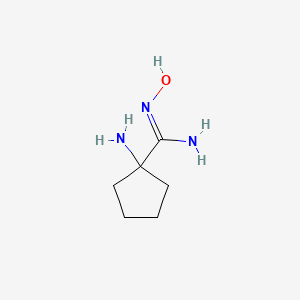
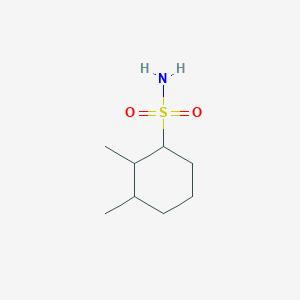
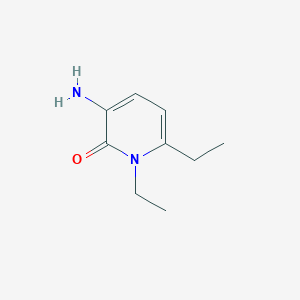
![(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol](/img/structure/B13227337.png)
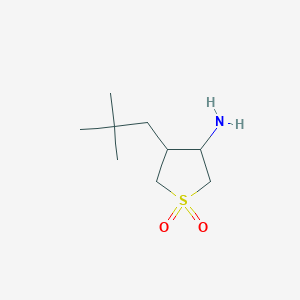
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
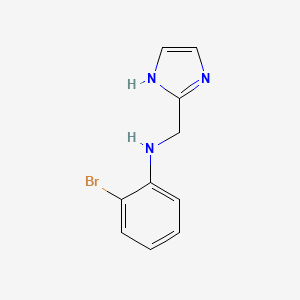
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
